molecular formula C20H15F7O2 B6319023 2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane CAS No. 1357625-25-2

2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane

Cat. No.: B6319023
CAS No.: 1357625-25-2
M. Wt: 420.3 g/mol
InChI Key: HMYFLCLAHGNDJA-UHFFFAOYSA-N
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Description

2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane is a fluorine-containing aromatic compound It is characterized by the presence of a heptafluorocyclopent-1-enyl group attached to a phenyl ring, which is further connected to a propane backbone with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane typically involves high-temperature solution polycondensation. One common method includes the reaction of 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane with bis(4-fluorophenyl)phenylphosphine oxide in the presence of anhydrous potassium carbonate as a base and N,N-dimethylacetamide as a solvent at 160°C for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar high-temperature polycondensation reactions, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.

    Substitution: The fluorine atoms in the heptafluorocyclopent-1-enyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives of the original compound.

Scientific Research Applications

2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane involves its interaction with molecular targets through its aromatic and fluorine-containing groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the heptafluorocyclopent-1-enyl group in 2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane imparts unique chemical properties, such as increased hydrophobicity and altered electronic characteristics, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[2-[4-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxyphenyl]propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F7O2/c1-17(2,11-3-7-13(28)8-4-11)12-5-9-14(10-6-12)29-16-15(21)18(22,23)20(26,27)19(16,24)25/h3-10,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFLCLAHGNDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=C(C(C(C3(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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